D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt

phosphoglucomutase substrate specificity glycogen metabolism

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt (CAS 17364-14-6) is the monosodium salt of α-D-glucose-1-phosphate, historically known as the Cori ester — the activated glucose intermediate discovered by Carl and Gerty Cori in 1936 that constitutes the first product of glycogen phosphorolysis and the obligate precursor for UDP-glucose biosynthesis. It is a phosphorylated hexose bearing a single sodium counterion (molecular formula C₆H₁₂NaO₉P; MW 282.12 g/mol) with one free acidic proton on the phosphate group, distinguishing it from the more commonly catalogued disodium salt (CAS 56401-20-8).

Molecular Formula C6H12NaO9P
Molecular Weight 282.12 g/mol
CAS No. 17364-14-6
Cat. No. B096033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucopyranose, 1-(dihydrogen phosphate), sodium salt
CAS17364-14-6
Molecular FormulaC6H12NaO9P
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+]
InChIInChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1
InChIKeyYSLVOZPKBHMBRV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucopyranose, 1-(Dihydrogen Phosphate), Sodium Salt (CAS 17364-14-6): What Procurement Specialists and Researchers Need to Know About the Monosodium Form of the Cori Ester


D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt (CAS 17364-14-6) is the monosodium salt of α-D-glucose-1-phosphate, historically known as the Cori ester — the activated glucose intermediate discovered by Carl and Gerty Cori in 1936 that constitutes the first product of glycogen phosphorolysis and the obligate precursor for UDP-glucose biosynthesis [1]. It is a phosphorylated hexose bearing a single sodium counterion (molecular formula C₆H₁₂NaO₉P; MW 282.12 g/mol) with one free acidic proton on the phosphate group, distinguishing it from the more commonly catalogued disodium salt (CAS 56401-20-8) . The compound serves as the sole substrate for the phosphoglucomutase (PGM)-catalyzed isomerization to glucose-6-phosphate — the gateway to glycolysis — and for UDP-glucose pyrophosphorylase (UGPase), which produces the universal glucosyl donor UDP-glucose required for glycogen synthesis, cell wall biosynthesis, and glycoconjugate assembly across all domains of life [2].

Why Glucose-1-Phosphate Monosodium Salt (CAS 17364-14-6) Cannot Be Casually Replaced by Other Sugar 1-Phosphates or Alternative Salt Forms in Research and Industrial Workflows


Glucose-1-phosphate occupies a uniquely constrained position in carbohydrate biochemistry: it is the only hexose-1-phosphate recognized with high catalytic efficiency by both the phosphoglucomutase (PGM) and UDP-glucose pyrophosphorylase (UGPase) enzyme families that govern central carbon flux [1]. Substituting mannose-1-phosphate or galactose-1-phosphate — the two closest structural analogs — results in quantitatively demonstrable losses of enzyme activity, ranging from 3.2-fold lower kcat for PGM on mannose-1-phosphate to complete inactivity of UGP3 toward mannose-1-phosphate and only 14.2% residual activity toward galactose-1-phosphate [2][3]. Beyond sugar head-group specificity, the salt form itself matters: the monosodium salt (CAS 17364-14-6) carries one titratable proton on the phosphate group, giving it different buffering behavior, sodium stoichiometry, and molar mass (282.12 vs. 304.10 anhydrous disodium) relative to the disodium salt (CAS 56401-20-8), which directly affects the mass of compound required to achieve a target molar concentration in assay buffers . Generic interchange without accounting for these quantitative differences introduces systematic errors in kinetic measurements, coupled enzyme assay stoichiometry, and biocatalytic process yields.

Head-to-Head Quantitative Evidence: Where Glucose-1-Phosphate Monosodium Salt (CAS 17364-14-6) Demonstrates Measurable Differentiation from Its Closest Analogs


Phosphoglucomutase Catalytic Efficiency: Glucose-1-Phosphate Outperforms Mannose-1-Phosphate by 50-Fold in a Bifunctional PGM/PMM System

The bifunctional PgmG enzyme from Sphingomonas paucimobilis exhibits a 50-fold higher catalytic efficiency (kcat/Km) for glucose-1-phosphate (G1P) than for mannose-1-phosphate (M1P). Apparent Km values were 0.33 mM for G1P versus 1.27 mM for M1P, indicating substantially tighter substrate binding for the glucose congener [1]. Independently, the PGM from Clostridium thermocellum demonstrated a kcat of 190 s⁻¹ for G1P compared to only 59 s⁻¹ for M1P at 60°C — a 3.2-fold rate advantage — with Km values of 0.41 mM and 0.44 mM, respectively [2]. This dual-consistency finding across phylogenetically distant organisms establishes that the glucose head-group configuration is a hard specificity determinant for PGM-class enzymes, not a parameter that can be optimized through buffer conditions.

phosphoglucomutase substrate specificity glycogen metabolism mannose-1-phosphate catalytic efficiency

UDP-Glucose Pyrophosphorylase Substrate Discrimination: Galactose-1-Phosphate Exhibits Only 14.2% Relative Activity Compared to Glucose-1-Phosphate

Recombinant Arabidopsis thaliana UGP3, a plastidial UDP-glucose pyrophosphorylase, was assayed against a panel of alternative monosaccharide monophosphates at equimolar concentrations (0.5 mM each of sugar-1-phosphate and UTP). Glucose-1-phosphate (G1P) was set as the reference (100% relative activity). Galactose-1-phosphate (Gal-1-P) exhibited only 14.2 ± 3.8% relative activity. Mannose-1-phosphate, N-acetylglucosamine-1-phosphate, glucosamine-1-phosphate, fucose-1-phosphate, glucose-6-phosphate, and mannose-6-phosphate were all not detected (n.d.), indicating zero measurable activity [1]. In a complementary system, the more specific glucose-1-phosphate uridylyltransferase (EC 2.7.7.9) from Entamoeba histolytica showed a 20-fold greater Vmax with glucose-1-phosphate than with galactose-1-phosphate [2]. This demonstrates that Gal-1-P is not merely a poorer substrate — it is essentially a non-substrate for dedicated UGPase isoforms, while even promiscuous UGPase homologs retain strong kinetic discrimination favoring G1P.

UDP-glucose pyrophosphorylase substrate specificity galactose-1-phosphate UGP3 sulfolipid biosynthesis

Monosodium vs. Disodium Salt: Stoichiometric and Gravimetric Implications for Assay Formulation and Buffer Preparation

The monosodium salt of glucose-1-phosphate (CAS 17364-14-6; C₆H₁₂NaO₉P; MW 282.12 g/mol) differs from the widely distributed disodium salt tetrahydrate (CAS 56401-20-8; C₆H₁₁Na₂O₉P·4H₂O; MW 376.16 g/mol) in three procurement-relevant parameters: (i) molar mass — 282.12 vs. 376.16 (a 33% difference), meaning that to prepare a 10 mM solution, one weighs 2.82 mg/mL for the monosodium form versus 3.76 mg/mL for the disodium tetrahydrate; (ii) sodium content — the monosodium form delivers 1 equivalent of Na⁺ per phosphate, while the disodium delivers 2 equivalents, directly affecting the ionic strength and cation balance of assay buffers ; (iii) the monosodium phosphate group retains one free acidic proton (pKa₂ of the phosphate ≈ 6.1–6.8), conferring intrinsic buffering capacity near physiological pH that the fully neutralized disodium salt lacks . These differences are not cosmetic: using the wrong conversion factor will produce a 33% concentration error in kinetic assays where substrate concentration determines reaction velocity through the Michaelis-Menten relationship.

salt form monosodium disodium buffer preparation molar mass counterion stoichiometry

Anomeric Specificity: α-Glucose-1-Phosphate Is the Exclusive Substrate for α-Phosphoglucomutase; β-Anomer Requires a Separate Enzyme Class

Phosphoglucomutases (PGMs) are divided into two distinct enzyme classes based on anomeric specificity: α-PGM (EC 5.4.2.2) exclusively accepts α-D-glucose-1-phosphate and converts it to α-D-glucose-6-phosphate, while β-PGM (EC 5.4.2.6) is specific for the β-anomer [1]. The α-anomer is the physiologically relevant form in eukaryotic glycogen metabolism, being the direct product of glycogen phosphorylase. The β-anomer arises from distinct pathways (e.g., maltose or trehalose phosphorolysis in bacteria) and cannot substitute for α-G1P in α-PGM-coupled assays [2]. Commercially, α-D-glucose-1-phosphate is typically supplied with specified anomeric purity (≥97–98% α-anomer by enzymatic assay or HPLC), but the monosodium salt (CAS 17364-14-6) may carry different anomeric specifications than the disodium formulations. Any contamination with the β-anomer in an α-PGM assay will produce a subpopulation of non-reactive substrate, leading to an apparent reduction in Vmax proportional to the β-anomer fraction.

anomeric specificity alpha-phosphoglucomutase beta-phosphoglucomutase enzyme selection glycogen metabolism

Cross-Enzyme Km Benchmarking: Glucose-1-Phosphate Km Values Span Two Orders of Magnitude Across Key Metabolic Enzymes, Defining Required Purity and Concentration Ranges for Assays

The Km of glucose-1-phosphate varies substantially across its cognate enzymes, establishing concentration thresholds that end-users must respect. Pea chloroplast PGM exhibits the highest affinity reported: Km = 18.0 ± 0.5 µM for G1P [1]. Drosophila Pgm-A shows Km = 140–158 µM depending on pH [2]. Barley UDP-glucose pyrophosphorylase (UGPase) has Km = 74 µM for G1P in the synthesis direction (pH 8.35, with 93 µM UTP) [3]. Glycogen phosphorylase from Neurospora crassa displays a much higher Km of 8.2–11 mM for G1P in the synthesis direction [4]. This >600-fold range (18 µM to 11 mM) means that a stock glucose-1-phosphate preparation suitable for a UGPase assay (requiring ~0.5–1 mM working concentration) may be grossly sub-saturating or inhibitory for a PGM assay where substrate inhibition occurs above 0.5 mM (pea chloroplast PGM) [1]. The monosodium salt's defined stoichiometry (exactly 1 Na⁺ per G1P anion) facilitates accurate calculation of free G1P concentration without the ambiguity introduced by variable hydration states of the disodium tetrahydrate.

Michaelis constant phosphoglucomutase UDP-glucose pyrophosphorylase glycogen phosphorylase substrate affinity kinetic characterization

UGPase Isoform Selectivity: Glucose-1-Phosphate Is the Only Universal Substrate Across All UGPase Isoforms; Galactose-1-Phosphate Activity Is Organism- and Isoform-Dependent

While some UGPase isoforms exhibit promiscuous activity toward galactose-1-phosphate (Gal-1-P), this activity is unreliable and isoform-specific. In mouse liver, UDP-glucose pyrophosphorylase activity with G1P as substrate was significantly higher than with Gal-1-P; the dedicated galactose-1-phosphate uridylyltransferase (GALT) has approximately 1,000-fold greater activity toward Gal-1-P than the promiscuous UDP-galPP side-activity of UGPase, meaning that in any biological extract, GALT contamination rather than UGPase promiscuity is the dominant source of UDP-galactose formation from Gal-1-P [1]. In Leishmania major, deletion of the UDP-sugar pyrophosphorylase (USP) gene abolished UDP-galactose synthesis from Gal-1-P but fully maintained UDP-glucose synthesis from G1P, demonstrating that even in organisms with broad-specificity USPs, G1P utilization is genetically separable from Gal-1-P utilization [2]. For industrial biocatalysis, this means that glucose-1-phosphate is the only sugar-1-phosphate that reliably serves as a substrate across all UGPase/USPase isoforms from all organisms; any attempt to use Gal-1-P as a universal donor requires prior validation of the specific enzyme isoform in use.

UDP-glucose pyrophosphorylase substrate promiscuity galactose-1-phosphate isoform specificity UDP-galactose

Procurement-Driven Application Scenarios for D-Glucopyranose, 1-(Dihydrogen Phosphate), Sodium Salt (CAS 17364-14-6): Where the Evidence Supports Prioritizing This Specific Salt Form


In Vitro Multi-Enzyme Glycogen Synthesis and Cell-Free Synthetic Biology Cascades Requiring Defined Na⁺ Stoichiometry

In cell-free systems reconstituting glycogen synthesis from glucose-1-phosphate via UGPase and glycogen synthase, the monosodium form (CAS 17364-14-6) provides exactly 1 equivalent of Na⁺ per G1P molecule, allowing precise control of the Mg²⁺/Na⁺ ratio that regulates both UGPase activity (Mg²⁺-dependent; optimal Mg²⁺/UTP ratio = 5–10 [1]) and glycogen synthase processivity. The 50-fold catalytic preference of PGM for G1P over mannose-1-phosphate [2] means that any contamination with other sugar-1-phosphates will produce dead-end metabolites rather than productive flux. The monosodium form's defined molar mass (282.12 g/mol) eliminates the hydration-state ambiguity of the disodium tetrahydrate, enabling direct gravimetric preparation of 10–100 mM stock solutions with ±2% accuracy.

High-Sensitivity Phosphoglucomutase Kinetic Assays Requiring Low-Km Substrate Purity and Freedom from Glucose-1,6-Bisphosphate Contamination

For PGM kinetic characterization where Km values as low as 18 µM are observed [1], substrate purity is paramount: glucose-1,6-bisphosphate (the obligatory PGM cofactor intermediate) co-purifies with some commercial G1P preparations and, at concentrations above 0.2–0.4 mM, causes substrate inhibition [1][2]. The monosodium salt's simpler purification profile (single counterion, no excess Na⁺) facilitates chromatographic removal of contaminating bisphosphate. Researchers should request a certificate of analysis specifying glucose-1,6-bisphosphate content ≤0.2 mol% (comparable to the ≤0.2% specification offered for premium disodium grades) and confirm α-anomeric purity ≥97% by enzymatic assay, as the α-anomer is the exclusive substrate for α-PGM [3].

UDP-Glucose-Dependent Glycosyltransferase Screening Platforms Requiring a Universal, High-Fidelity Glucosyl Donor Precursor

In glycosyltransferase (GT) screening cascades where UDP-glucose is generated in situ from G1P and UTP by coupled UGPase, the choice of sugar-1-phosphate donor is critical. Data from UGP3 specificity profiling [1] show that galactose-1-phosphate yields only 14.2% relative UDP-sugar formation, while mannose-1-phosphate, GlcNAc-1-P, and fucose-1-P produce no detectable product. Glucose-1-phosphate is therefore the only universal donor precursor compatible with all UGPase isoforms across all species [2]. The monosodium salt's single acidic proton provides mild buffering capacity around pH 6.5–7.0, reducing pH drift during prolonged GT reactions that consume UTP and release pyrophosphate, a practical advantage over the fully neutralized disodium form.

Gellan Gum and Alginate Biosynthesis Pathway Engineering in Sphingomonas and Pseudomonas Species

Industrial polysaccharide production in Sphingomonas paucimobilis (gellan gum) and Pseudomonas aeruginosa (alginate) depends on the bifunctional PGM/PMM enzyme PgmG/AlgC, which channels glucose-1-phosphate into the gellan pathway and mannose-1-phosphate into alginate biosynthesis [1]. The 50-fold catalytic preference of PgmG for G1P over M1P [1] means that feeding strategies must supply G1P as the primary carbon precursor for gellan production; M1P cannot substitute. The monosodium salt form (CAS 17364-14-6) is particularly suited for fed-batch fermentation protocols where sodium load must be minimized to avoid exceeding the Na⁺ tolerance threshold of Sphingomonas spp., as it delivers half the sodium per mole of G1P compared with the disodium salt.

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